molecular formula C8H12N2O2S B13196918 3-Amino-2,5-dimethylbenzene-1-sulfonamide

3-Amino-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B13196918
M. Wt: 200.26 g/mol
InChI Key: HJVRRRACXQLYMX-UHFFFAOYSA-N
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Description

3-Amino-2,5-dimethylbenzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of the sulfonamide functional group, which is a sulfonyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,5-dimethylaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia to yield the sulfonamide .

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-2,5-dimethylbenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of dyes, pigments, and other organic compounds .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine: Medically, sulfonamides are known for their antibacterial properties. While this compound itself may not be used directly as a drug, its derivatives and related compounds are explored for their therapeutic potential .

Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-2,5-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Amino-2,5-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. This distinct structure allows for unique applications and properties compared to other sulfonamides.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

3-amino-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-5-3-7(9)6(2)8(4-5)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12)

InChI Key

HJVRRRACXQLYMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)N)C)N

Origin of Product

United States

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